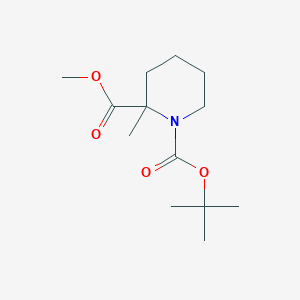

1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 2-methylpiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-9-7-6-8-13(14,4)10(15)17-5/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDNLIOSLJNCQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459164 | |

| Record name | METHYL N-BOC-2-METHYLPIPERIDINE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470668-97-4 | |

| Record name | METHYL N-BOC-2-METHYLPIPERIDINE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate, a key building block in medicinal chemistry and drug development. This document details a reliable synthetic pathway, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is most efficiently achieved through the esterification of its corresponding carboxylic acid precursor, 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid. This precursor is commercially available, streamlining the synthetic process. This guide will focus on the final esterification step, presenting a primary recommended protocol and alternative methods.

The overall synthetic transformation is depicted in the workflow below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the target compound. The primary recommended method utilizes trimethylsilyldiazomethane for its high efficiency and mild reaction conditions.

Recommended Protocol: Esterification using Trimethylsilyldiazomethane (TMS-diazomethane)

This method is adapted from a general procedure for the methyl esterification of N-Boc protected amino acids and is recommended for its safety and high yield.[1]

Reaction Scheme:

Caption: Esterification with TMS-diazomethane.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid | 746658-74-2 | 243.30 |

| Trimethylsilyldiazomethane (2.0 M in hexanes) | 18107-18-1 | 114.22 |

| Diethyl ether, anhydrous | 60-29-7 | 74.12 |

| Methanol, anhydrous | 67-56-1 | 32.04 |

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid (1.0 eq) in a mixture of anhydrous diethyl ether and anhydrous methanol (e.g., a 7:2 v/v ratio).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (1.2 eq) dropwise to the stirred solution. Evolution of nitrogen gas should be observed.

-

Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

If the reaction is not complete, an additional portion of TMS-diazomethane (0.1-0.2 eq) may be added.

-

Once the starting material is consumed, allow the reaction mixture to warm to room temperature.

-

Concentrate the solution under reduced pressure to remove the solvent and excess reagent, yielding the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Expected Yield and Purity:

| Parameter | Value |

| Yield | >95% |

| Purity | >98% (NMR) |

Alternative Protocol 1: Esterification using Methyl Iodide

This classic method involves the alkylation of the carboxylate salt with methyl iodide.

Reaction Scheme:

Caption: Esterification with Methyl Iodide.

Procedure:

-

To a solution of 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or acetone, add a mild base such as potassium carbonate (1.5 - 2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (1.2 - 1.5 eq) dropwise to the mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, filter off the inorganic salts and wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Alternative Protocol 2: DCC/DMAP-Mediated Esterification

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2]

Reaction Scheme:

Caption: DCC/DMAP-mediated esterification.

Procedure:

-

Dissolve 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid (1.0 eq), methanol (1.5 - 2.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 12-18 hours.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with DCM.

-

Wash the filtrate sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of the target compound.

| Property | Value |

| Molecular Formula | C₁₃H₂₃NO₄ |

| Molecular Weight | 257.33 g/mol |

| Appearance | Colorless oil or low-melting solid |

| Boiling Point | Not determined |

| Solubility | Soluble in most organic solvents |

| ¹H NMR (CDCl₃, 400 MHz) | Anticipated shifts: δ 3.7 (s, 3H, OCH₃), 1.4-1.5 (s, 9H, C(CH₃)₃), 1.2-2.0 (m, piperidine protons), 1.2 (s, 3H, C2-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | Anticipated shifts: δ 173-175 (C=O, ester), 155-157 (C=O, carbamate), 80-82 (C(CH₃)₃), 51-53 (OCH₃), 58-60 (C2), 28-29 (C(CH₃)₃), piperidine carbons |

Note: Specific NMR shifts may vary slightly depending on the solvent and instrument.

This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources. Standard laboratory safety precautions should be followed at all times.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate (CAS RN: 470668-97-4). Due to a scarcity of experimentally determined data in peer-reviewed literature, this document aggregates computed data from reputable chemical databases and presents standardized, detailed experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, offering insights into the molecule's characteristics and a framework for its empirical analysis. The document also outlines a plausible synthetic pathway and a general workflow for physicochemical characterization.

Chemical Identity and Structure

This compound is a substituted piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and two ester functionalities. The presence of a quaternary carbon at the 2-position introduces significant steric hindrance, which is expected to influence its reactivity and conformational flexibility.

-

IUPAC Name: this compound

-

Synonyms: METHYL N-BOC-2-METHYLPIPERIDINE-2-CARBOXYLATE[1]

-

CAS Number: 470668-97-4[1]

-

Molecular Formula: C₁₃H₂₃NO₄[1]

-

Molecular Weight: 257.33 g/mol [1]

Below is a 2D representation of the chemical structure.

Caption: 2D Structure of this compound.

Physicochemical Data

Currently, there is a lack of experimentally determined physicochemical data for this compound in the public domain. The following table summarizes computed properties from reputable sources, which can serve as estimates for experimental design.

| Property | Value | Source |

| Molecular Weight | 257.33 g/mol | [1] |

| Molecular Formula | C₁₃H₂₃NO₄ | [1] |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 257.16270849 g/mol | PubChem |

| Monoisotopic Mass | 257.16270849 g/mol | PubChem |

| Topological Polar Surface Area | 55.8 Ų | PubChem |

| Heavy Atom Count | 18 | PubChem |

| Melting Point | Not Available | [1] |

| Boiling Point | Not Available | [1] |

| Density | Not Available | [1] |

| Solubility | Not Available | [1] |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental protocols for determining the key physicochemical properties of a novel organic compound such as this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or digital equivalent)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

-

Procedure:

-

A small sample of the crystalline solid is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample to collect a small amount of material.

-

The capillary tube is inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[2]

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

A rapid heating program is initiated to determine an approximate melting range.

-

The apparatus is allowed to cool, and a new sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[3]

-

The temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[2][4]

-

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

-

Apparatus:

-

Thiele tube or a small-scale distillation apparatus

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin or silicone oil (for Thiele tube)

-

-

Procedure (Micro Method):

-

A few drops of the liquid sample are placed into a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the liquid.

-

The test tube is attached to a thermometer and placed in a heating bath (e.g., Thiele tube).

-

The apparatus is heated gently. As the liquid heats, air trapped in the capillary tube will slowly bubble out.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.[5]

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[6]

-

Solubility Determination

Solubility provides insights into the polarity and potential intermolecular interactions of a compound.

-

Apparatus and Reagents:

-

Procedure:

-

Approximately 10-20 mg of the solid compound (or a few drops of a liquid) is placed into a series of test tubes.[7][8]

-

To each tube, 1 mL of a different solvent is added.

-

The tubes are agitated vigorously (e.g., using a vortex mixer) for 1-2 minutes.

-

The mixture is observed to determine if the compound has dissolved completely, is partially soluble, or is insoluble.

-

Solubility in acidic and basic solutions can indicate the presence of basic or acidic functional groups, respectively. For instance, solubility in 5% NaOH suggests an acidic functional group.[9]

-

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which is vital in drug development.

-

Apparatus and Reagents:

-

Potentiometric titrator with a pH electrode

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

-

A co-solvent if the compound is not sufficiently water-soluble (e.g., methanol-water mixture)

-

Beaker and magnetic stirrer

-

-

Procedure (Potentiometric Titration):

-

A precisely weighed amount of the compound is dissolved in a known volume of water or a suitable co-solvent.

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.

-

The solution is titrated with a standardized base (for an acidic compound) or acid (for a basic compound) in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[10]

-

Plausible Synthesis and Characterization Workflow

Caption: Plausible synthesis route for the target molecule.

Caption: General workflow for physicochemical characterization.

Conclusion

This compound is a compound of interest in synthetic and medicinal chemistry. This guide has consolidated the available computed physicochemical data and provided detailed, standardized protocols for the experimental determination of its key properties. The provided workflows for synthesis and characterization offer a strategic approach for researchers working with this and other novel chemical entities. The empirical data generated through the application of these protocols will be invaluable for future drug design, development, and optimization efforts.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. byjus.com [byjus.com]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. medpharma12.com [medpharma12.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

Technical Guide: 1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. This document details the compound's chemical properties, provides a plausible experimental protocol for its synthesis, and explores its potential applications, particularly in the realm of central nervous system (CNS) research. The information is intended to support researchers and scientists in their drug discovery and development endeavors.

Chemical and Physical Properties

This compound, also known by its synonym METHYL N-BOC-2-METHYLPIPERIDINE-2-CARBOXYLATE, is a key building block in the synthesis of various pharmaceutical agents.[1] Its structural features, including the N-Boc protecting group and the methyl ester, make it a versatile intermediate for creating more complex molecules.[1]

| Property | Value | Reference |

| CAS Number | 470668-97-4 | [1] |

| Molecular Formula | C₁₃H₂₃NO₄ | [1] |

| Molecular Weight | 257.33 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | METHYL N-BOC-2-METHYLPIPERIDINE-2-CARBOXYLATE | [1] |

| Appearance | Not specified (likely a solid or oil) | |

| Boiling Point | Not available | [1] |

| Melting Point | Not available | [1] |

| Density | Not available | [1] |

Experimental Protocols: Synthesis

Proposed Synthetic Pathway:

The synthesis can be envisioned in two primary stages:

-

N-Boc Protection: Protection of the secondary amine of the piperidine ring with a tert-butoxycarbonyl (Boc) group.

-

Esterification: Conversion of the carboxylic acid group to its methyl ester.

Step 1: Synthesis of 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid

-

Materials: 2-methylpiperidine-2-carboxylic acid, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM).

-

Procedure:

-

To a stirred suspension of 2-methylpiperidine-2-carboxylic acid in dichloromethane (DCM), add triethylamine (Et₃N) at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc protected acid.

-

Step 2: Synthesis of this compound

-

Materials: 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid, Iodomethane (CH₃I), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid in N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) and iodomethane (CH₃I).

-

Stir the reaction mixture at room temperature for approximately three hours.

-

Pour the reaction mixture into a 10% aqueous solution of potassium carbonate.

-

Extract the aqueous solution with ethyl acetate (EtOAc).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain the final compound.

-

Applications in Research and Drug Development

Piperidine derivatives are fundamental scaffolds in medicinal chemistry, present in a wide range of clinically approved drugs.[2] this compound serves as a valuable intermediate in the synthesis of novel therapeutic agents.

-

Pharmaceutical Drug Synthesis: This compound is a key building block for creating more complex molecules due to its protected amine and ester functionalities, which allow for selective reactions in multi-step syntheses.[1]

-

Central Nervous System (CNS) Research: Preclinical studies suggest that this compound may have potential as a central nervous system depressant and analgesic.[1] Piperidine-containing compounds are actively being investigated for their roles in treating CNS disorders.

Mandatory Visualizations

Logical Relationships in Synthesis

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Hypothesized Signaling Pathway in CNS

Given the preclinical data suggesting CNS depressant and analgesic effects, a hypothetical mechanism of action could involve modulation of major neurotransmitter systems. The diagram below illustrates a potential signaling pathway.

Caption: Hypothesized mechanism of action for CNS depressant and analgesic effects.

References

Technical Guide: Structure Elucidation of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the complete structure elucidation of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate. Due to the absence of published experimental data for this specific compound, this document focuses on the predicted spectroscopic characteristics based on analogous structures and fundamental principles of analytical chemistry. It serves as a predictive framework for researchers aiming to synthesize or identify this molecule. This guide outlines a plausible synthetic route, detailed protocols for spectroscopic analysis, and the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Predicted Molecular Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₃H₂₃NO₄ Molecular Weight: 257.33 g/mol CAS Number: 470668-97-4[1]

Proposed Synthesis

A plausible synthetic route for this compound involves the N-protection of 2-methylpiperidine-2-carboxylic acid followed by esterification. A detailed hypothetical protocol is provided below.

Experimental Protocol: Synthesis

Step 1: N-Boc Protection of 2-Methylpiperidine-2-carboxylic acid

-

To a solution of 2-methylpiperidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids dissolve.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid.

Step 2: Methyl Esterification

-

Dissolve the N-Boc protected acid from Step 1 (1.0 eq) in methanol.

-

Cool the solution to 0 °C and add thionyl chloride (1.5 eq) dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for the title compound. These predictions are based on the analysis of structurally related N-Boc protected piperidines and general principles of spectroscopy.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.70 | s | 3H | -OCH₃ |

| ~ 3.90 - 3.70 (broad) | m | 1H | Piperidine H6 (eq) |

| ~ 3.00 - 2.80 (broad) | m | 1H | Piperidine H6 (ax) |

| ~ 1.80 - 1.40 | m | 6H | Piperidine H3, H4, H5 |

| ~ 1.45 | s | 9H | -C(CH₃)₃ (Boc) |

| ~ 1.30 | s | 3H | Piperidine 2-CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 174 | Ester C=O |

| ~ 155 | Carbamate C=O |

| ~ 80 | -C (CH₃)₃ (Boc) |

| ~ 60 | Piperidine C2 |

| ~ 52 | -OC H₃ |

| ~ 40 | Piperidine C6 |

| ~ 35 | Piperidine C3 |

| ~ 28.5 | -C(C H₃)₃ (Boc) |

| ~ 25 | Piperidine C5 |

| ~ 23 | Piperidine 2-C H₃ |

| ~ 20 | Piperidine C4 |

Predicted Mass Spectrometry (ESI-MS)

| m/z | Assignment |

| 258.17 | [M+H]⁺ |

| 202.11 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 158.12 | [M - Boc + H]⁺ |

| 142.08 | [M - Boc - CH₃OH + H]⁺ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2975 | Strong | C-H stretch (alkyl) |

| ~ 1735 | Strong | C=O stretch (ester) |

| ~ 1695 | Strong | C=O stretch (carbamate) |

| ~ 1365 | Medium | C-H bend (tert-butyl) |

| ~ 1250 | Strong | C-N stretch |

| ~ 1160 | Strong | C-O stretch (ester/carbamate) |

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire the spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1.0 s, and an acquisition time of 3.0 s.

-

¹³C NMR: Acquire the spectrum on the same instrument at 125 MHz using a proton-decoupled sequence.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY: To establish ¹H-¹H correlations, particularly within the piperidine ring system.

-

HSQC: To correlate proton signals with their directly attached carbon atoms.

-

HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons (e.g., C2, ester and carbamate carbonyls, and the Boc quaternary carbon) and confirming the overall connectivity.

-

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) in positive ion mode is recommended.

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in methanol or acetonitrile.

-

Analysis: Infuse the sample solution into the mass spectrometer. Acquire full scan mass spectra to identify the protonated molecular ion [M+H]⁺. Perform tandem MS (MS/MS) on the [M+H]⁺ ion to observe characteristic fragmentation patterns, such as the loss of isobutylene (56 Da) and the entire Boc group (100 Da).[2]

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is a suitable and convenient method.

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

-

Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹. Key absorptions to note are the strong carbonyl stretches for the ester and the carbamate, and the various C-H stretching and bending vibrations.

Visualizations

Logical Workflow for Structure Elucidation

Caption: Logical workflow for the synthesis and structural elucidation of the target compound.

Key HMBC Correlations for Structure Confirmation

Caption: Key predicted 2- and 3-bond HMBC correlations for structure confirmation.

References

An In-depth Technical Guide on the Spectroscopic Analysis of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate

I. Spectroscopic Data for 1-tert-butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate

The ¹H and ¹³C NMR data for the analogue compound are summarized below. These data are essential for the structural elucidation and purity assessment of this class of molecules.

Table 1: ¹H NMR Data for 1-tert-butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 4.20–4.32 | m | - | 1H | CH (Piperidine C2) |

| 3.72 | s | - | 3H | OCH₃ |

| 3.37–3.58 | m | - | 2H | CH₂ (Piperidine C6) |

| 2.12–2.28 | m | - | 2H | CH₂ (Piperidine C3) |

| 1.82–1.87 | m | - | 2H | CH₂ (Piperidine C4/C5) |

| 1.41 | s | - | 9H | C(CH₃)₃ |

Table 2: ¹³C NMR Data for 1-tert-butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate [1]

| Chemical Shift (δ) ppm | Assignment |

| 173.8 | CO-OCH₃ |

| 154.4 | CO-OtBu |

| 79.8 | C (CH₃)₃ |

| 59.1 | CH (Piperidine C2) |

| 51.9 | OCH₃ |

| 46.3 | CH₂ (Piperidine C6) |

| 30.9 | CH₂ (Piperidine C3) |

| 28.3 | C(C H₃)₃ |

| 23.7 | CH₂ (Piperidine C4/C5) |

II. Experimental Protocols

The following sections detail the general procedures for the preparation of samples and the acquisition of NMR data for N-Boc protected amino acid esters.

A. Sample Preparation

A standard procedure for preparing an NMR sample of a compound like 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate is as follows:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), using a clean Pasteur pipette. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.[1]

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, typically tetramethylsilane (TMS), can be added. However, it is common practice to reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).[1]

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample dissolves completely and the solution is homogeneous. If necessary, the sample can be briefly sonicated.

-

Filtering (Optional): If any particulate matter is visible, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

B. NMR Data Acquisition

The NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 300, 400, 500 MHz or higher).

-

Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR probe. The instrument is then tuned and the magnetic field homogeneity is optimized (shimming) to obtain sharp, symmetrical peaks.

-

¹H NMR Spectroscopy:

-

A standard one-pulse experiment is typically performed.

-

Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a higher number of scans may be required to achieve an adequate signal-to-noise ratio.

-

The Free Induction Decay (FID) is then Fourier transformed, and the resulting spectrum is phase and baseline corrected.

-

-

¹³C NMR Spectroscopy:

-

A proton-decoupled pulse sequence (e.g., zgpg30 or similar) is commonly used to obtain a spectrum with singlets for each unique carbon atom.

-

Due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.

-

The acquired FID is processed similarly to the ¹H spectrum (Fourier transformation, phasing, and baseline correction).

-

III. Visualizations

A. Molecular Structure

The following diagram illustrates the chemical structure of the target compound, this compound.

Caption: Structure of this compound.

B. Experimental Workflow for NMR Analysis

The logical flow from sample preparation to final data analysis in an NMR experiment is depicted below.

Caption: General workflow for NMR spectroscopic analysis.

References

Technical Guide on 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate and Its Commercially Available Analogs

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Based on a comprehensive search of commercial chemical supplier databases, the target compound, 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate , is not readily commercially available. This technical guide will provide detailed information on its closest commercially available analog, 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate , and a proposed synthetic route to the target compound.

Part 1: Commercial Availability and Data for the Analog: 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate

The closest commercially available analog to the requested compound is 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate, which lacks the methyl group at the 2-position of the piperidine ring. This compound is a useful research chemical and building block in organic synthesis.

Commercial Suppliers:

This compound is available from several chemical suppliers, including:

-

ChemScene

-

JR MediChem LLC

-

Angene Chemical

-

TCI Chemicals

-

Molchemical

Quantitative Data Summary:

The following tables summarize the key quantitative data for 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate (CAS: 167423-93-0).

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C12H21NO4 | [1][2] |

| Molecular Weight | 243.30 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid | [2] |

| Boiling Point | 307.4 °C at 760 mmHg | [3][4] |

| Density | 1.094 ± 0.06 g/cm³ (Predicted) | [5] |

| Purity | ≥97% or >98.0%(GC) | [1][2] |

| Storage | Room Temperature, keep in a dry area | [1][3][5] |

Table 2: Computed Properties

| Property | Value | Source |

| XLogP3 | 1.9 | [3][6] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Exact Mass | 243.147 g/mol | [3][6] |

| Topological Polar Surface Area | 55.8 Ų | [3][6] |

| Complexity | 295 | [3][6] |

Part 2: Experimental Protocols

Synthesis of the Commercially Available Analog: 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate

A common route to this compound involves the N-Boc protection of a pipecolic acid derivative followed by esterification, or vice versa.

Protocol: N-Boc Protection and Esterification of Pipecolic Acid

This two-step process starts with the readily available pipecolic acid.

Step 1: N-Boc Protection of Pipecolic Acid

-

Reaction Setup: Dissolve pipecolic acid (1 equivalent) in a suitable solvent such as a mixture of dioxane and water.

-

Base Addition: Add a base, for example, sodium hydroxide (NaOH) (2-3 equivalents), to the solution.

-

Boc-Anhydride Addition: Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup: Acidify the reaction mixture with a cold aqueous solution of a weak acid like potassium bisulfate (KHSO₄) to pH 2-3.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-pipecolic acid.

Step 2: Methyl Esterification of N-Boc-Pipecolic Acid

-

Reaction Setup: Dissolve the N-Boc-pipecolic acid (1 equivalent) from the previous step in an anhydrous solvent like N,N-dimethylformamide (DMF).

-

Base and Alkylating Agent: Add potassium carbonate (K₂CO₃) (1.5-2 equivalents) followed by methyl iodide (CH₃I) (1.2-1.5 equivalents).

-

Reaction: Stir the mixture at room temperature for 3-6 hours, monitoring the reaction by TLC.

-

Workup: Quench the reaction by adding water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate.

Proposed Synthesis of this compound

The synthesis of the target compound requires the introduction of a methyl group at the C2 position. A plausible method is the α-methylation of the enolate of the commercially available analog, 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate.

Protocol: α-Methylation of 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) (1.1-1.2 equivalents) dropwise. Stir the mixture at this temperature for 1-2 hours to ensure complete enolate formation.

-

Alkylation: Add methyl iodide (CH₃I) (1.2-1.5 equivalents) to the enolate solution at -78 °C.

-

Reaction: Allow the reaction to stir at -78 °C for several hours and then slowly warm to room temperature overnight.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield this compound.

Part 3: Visualization of Proposed Synthetic Pathway

The following diagram illustrates the proposed synthetic workflow for obtaining this compound from its commercially available analog.

Caption: Proposed synthesis of the target compound via α-methylation.

Part 4: Applications in Research and Drug Development

Piperidine and its derivatives are among the most important synthetic fragments in drug design and are integral to the structure of numerous pharmaceuticals.[7] The piperidine scaffold is found in over twenty classes of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents.[8][9][10]

The incorporation of chiral piperidine scaffolds can significantly influence a molecule's properties by:

-

Modulating Physicochemical Properties: The piperidine ring can alter properties like pKa, logD, and logP, which are crucial for drug absorption, distribution, metabolism, and excretion (ADME).[11]

-

Enhancing Biological Activity and Selectivity: The rigid, three-dimensional structure of the piperidine ring can provide a well-defined orientation for substituents to interact with biological targets, leading to increased potency and selectivity.[11]

-

Improving Pharmacokinetic Profiles: The presence of a piperidine moiety can enhance metabolic stability and improve brain exposure for centrally acting drugs.[10]

-

Reducing Toxicity: Strategic placement of chiral piperidine scaffolds has been shown to reduce off-target effects, such as cardiac hERG toxicity.[11]

Given these advantages, substituted piperidine dicarboxylates, such as the title compound and its analog, serve as valuable building blocks for constructing complex molecules with potential therapeutic applications in areas like cancer, Alzheimer's disease, and infectious diseases.[8][9][10] Their utility lies in providing a constrained, yet versatile, scaffold for the spatial arrangement of functional groups necessary for specific biological interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 4. connectjournals.com [connectjournals.com]

- 5. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 6. 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | C12H21NO4 | CID 42614787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate | C12H21NO4 | CID 10824139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chimia.ch [chimia.ch]

- 9. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. N-Boc-Piperidine-4-carboxylic acid methyl ester | 124443-68-1 [chemicalbook.com]

Stereochemistry of 2-Methylpiperidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-methylpiperidine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The stereochemical configuration of this heterocyclic core profoundly influences molecular conformation, which in turn dictates biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the stereochemistry of 2-methylpiperidine derivatives, encompassing their synthesis, conformational analysis, and the stereospecific nature of their biological interactions.

Conformational Analysis of 2-Methylpiperidine Derivatives

The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. The orientation of the 2-methyl group, either axial or equatorial, is a critical determinant of the molecule's three-dimensional shape and is significantly influenced by the nature of the substituent on the nitrogen atom.

The conformational preference is often dictated by a delicate balance of steric and electronic effects. For instance, in N-acyl and N-phenyl substituted 2-methylpiperidines, a phenomenon known as pseudoallylic strain can favor the axial orientation of the 2-methyl group. This arises from the partial double-bond character of the N-C(sp²) bond, which increases steric repulsion between the N-substituent and an equatorial 2-methyl group. Conversely, for N-benzyl derivatives, the equatorial conformation is generally favored to alleviate 1,3-diaxial interactions.

Quantitative insights into these conformational preferences can be obtained through computational studies and experimental techniques such as NMR spectroscopy. The free energy difference (ΔG) between conformers provides a measure of their relative stability.

Table 1: Conformational Energy Differences in 2-Methylpiperidine Derivatives

| Compound | Favored Conformation of 2-Methyl Group | ΔG (axial - equatorial) (kcal/mol) |

| 1,2-Dimethylpiperidine | Equatorial | 1.8[1] |

| 2-Methyl-1-phenylpiperidine | Axial | -1.0[1] |

| N,2-Dimethylpiperidine-1-carboxamide | Axial | -2.1 |

| 1-(2-Methyl-1-piperidyl)ethanone | Axial | -3.2[2] |

Stereoselective Synthesis of 2-Methylpiperidine Derivatives

The synthesis of stereochemically pure 2-methylpiperidine derivatives is a key challenge and a focus of significant research effort. Several strategies have been developed to control the relative and absolute stereochemistry of these compounds.

Diastereoselective Synthesis

-

Hydrogenation of Pyridines: The catalytic hydrogenation of substituted pyridines is a common method for the synthesis of piperidine rings. The stereochemical outcome is often dependent on the catalyst and reaction conditions. For instance, the hydrogenation of 2-methylpyridine derivatives over heterogeneous catalysts like palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) typically yields the cis-diastereomer as the major product.[3]

-

Epimerization: Trans-diastereomers can be accessed through the base-mediated epimerization of the more readily available cis-isomers. This process involves the formation of an enolate intermediate and subsequent protonation, leading to the thermodynamically more stable product.

Enantioselective Synthesis

-

Asymmetric Hydrogenation: The use of chiral catalysts, such as iridium complexes with chiral phosphine ligands, allows for the enantioselective hydrogenation of 2-alkylpyridines, providing access to enantioenriched 2-methylpiperidine derivatives with high enantiomeric excess (ee).

Stereospecific Biological Activity

The precise three-dimensional arrangement of substituents on the 2-methylpiperidine ring is critical for its interaction with biological targets. Stereoisomers of the same compound can exhibit vastly different pharmacological profiles, including binding affinity, efficacy, and selectivity.

Serotonin Transporter and 5-HT1A Receptor Ligands

A notable example of stereospecificity is observed in 2-methylpiperidine derivatives designed as dual inhibitors of the serotonin transporter (SERT) and antagonists of the 5-HT1A receptor, which are targets for the treatment of depression and anxiety disorders. The relative and absolute stereochemistry of these compounds significantly impacts their binding affinities for these two targets.

Table 2: Stereospecific Binding Affinities (Ki, nM) of Diastereomeric 1-(1H-Indol-4-yloxy)-3-(4-(benzo[b]thiophen-2-yl)-2-methylpiperidin-1-yl)propan-2-ol Isomers[4]

| Isomer | 5-HT Transporter (SERT) Ki (nM) | 5-HT1A Receptor Ki (nM) |

| (cis)-Isomer 1 | 9.8 | 96 |

| (cis)-Isomer 2 | 25.7 | 155 |

| (trans)-Isomer 3 | 18.9 | 280 |

| (trans)-Isomer 4 | 50.1 | 450 |

As shown in Table 2, the cis-isomers generally exhibit higher affinity for both the serotonin transporter and the 5-HT1A receptor compared to their trans-counterparts. Furthermore, within the cis and trans pairs, there are significant differences in activity between the enantiomers, highlighting the importance of absolute stereochemistry.

Opioid Receptor Ligands

The stereochemistry of 2-methylpiperidine derivatives also plays a crucial role in their activity as opioid receptor ligands. For example, in a series of cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, the individual stereoisomers displayed markedly different binding affinities and functional activities at the µ-opioid receptor.[4][5] The (2S,3R,4S)-isomer was identified as one of the most potent µ-opioid agonists known.[5]

Experimental Protocols

General Procedure for Diastereoselective Hydrogenation of 2-Methylpyridine Derivatives[3]

To a solution of the 2-methylpyridine derivative (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, or acetic acid, 10 mL) is added a catalytic amount of a hydrogenation catalyst (e.g., 10 mol% Pd/C or Rh/C). The mixture is then subjected to a hydrogen atmosphere (typically 1-50 atm) in a pressure reactor. The reaction is stirred at a specified temperature (e.g., room temperature to 80 °C) for a period of 12-48 hours, or until the reaction is complete as monitored by TLC or GC-MS. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified by flash column chromatography to afford the desired cis-2-methylpiperidine derivative. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.

Protocol for Radioligand Binding Assay for the Serotonin Transporter (SERT)[7][8]

Membrane Preparation: Cell membranes expressing the human serotonin transporter (hSERT) are prepared from a stable cell line (e.g., HEK293 cells). The cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes. The membrane pellet is resuspended in the assay buffer.

Binding Assay: The competitive binding assay is performed in a 96-well plate. Each well contains the hSERT-expressing cell membranes, a radioligand with high affinity for SERT (e.g., [³H]citalopram), and varying concentrations of the test compound (2-methylpiperidine derivative). Non-specific binding is determined in the presence of a saturating concentration of a known SERT inhibitor (e.g., fluoxetine). The plate is incubated to allow the binding to reach equilibrium.

Data Analysis: The reaction is terminated by rapid filtration through a glass fiber filter, and the radioactivity retained on the filter is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.[6]

Visualizations

Signaling Pathways

The biological effects of 2-methylpiperidine derivatives are mediated through their interaction with specific signaling pathways. For those targeting the serotonin transporter or opioid receptors, the downstream signaling cascades are well-characterized.

Caption: Serotonin Transporter (SERT) Signaling Pathway.

Caption: Opioid Receptor Signaling Pathway.

Experimental Workflows

The stereoselective synthesis and analysis of 2-methylpiperidine derivatives follow a logical progression of steps, from the initial synthetic design to the final characterization of the stereoisomers.

Caption: Stereoselective Synthesis and Analysis Workflow.

Conclusion

The stereochemistry of 2-methylpiperidine derivatives is a paramount consideration in the design and development of new therapeutic agents. The subtle interplay of steric and electronic factors governs the conformational preferences of these molecules, which in turn dictates their biological activity. A thorough understanding of stereoselective synthetic methods and the ability to characterize the stereochemical purity and biological properties of the resulting isomers are essential for advancing research in this critical area of medicinal chemistry. This guide provides a foundational resource for scientists and researchers engaged in the exploration of this important class of compounds.

References

- 1. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. researchgate.net [researchgate.net]

- 4. Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. benchchem.com [benchchem.com]

Synthesis of N-Boc-2-methylpipecolinic Acid Methyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-Boc-2-methylpipecolinic acid methyl ester, a valuable building block in medicinal chemistry and drug development. The document details a robust two-step synthetic pathway, including Boc protection of 2-methylpipecolinic acid and subsequent methyl esterification. This guide is intended to provide researchers with the necessary information to replicate and adapt these procedures for their specific research needs.

Synthetic Strategy Overview

The synthesis of N-Boc-2-methylpipecolinic acid methyl ester is most effectively achieved through a two-step process. The first step involves the protection of the secondary amine of 2-methylpipecolinic acid with a tert-butyloxycarbonyl (Boc) group. The subsequent step is the esterification of the carboxylic acid moiety to yield the final methyl ester. This strategy allows for high yields and straightforward purification of the desired product.

Caption: High-level overview of the two-step synthesis.

Experimental Protocols

Step 1: Synthesis of N-Boc-2-methylpipecolinic Acid

The protection of the amine group of 2-methylpipecolinic acid is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction is typically carried out in a mixed solvent system to ensure the solubility of all reactants.

Reaction Scheme:

Caption: Boc protection of 2-methylpipecolinic acid.

Detailed Protocol:

-

Dissolve 2-methylpipecolinic acid in a mixture of tetrahydrofuran (THF) and water.

-

Add a suitable base, such as sodium hydroxide or triethylamine, to the solution.

-

Cool the mixture in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Perform an aqueous workup to isolate the N-Boc-2-methylpipecolinic acid. This typically involves acidification followed by extraction with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of N-Boc-2-methylpipecolinic Acid Methyl Ester

The esterification of the N-Boc protected amino acid can be achieved through several methods. A highly effective and mild method that avoids the deprotection of the Boc group is the use of trimethylsilyldiazomethane (TMS-diazomethane).

Reaction Scheme:

Caption: Methyl esterification using TMS-diazomethane.

Detailed Protocol:

-

Dissolve N-Boc-2-methylpipecolinic acid in a mixture of diethyl ether and methanol.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add a solution of trimethylsilyldiazomethane (TMS-diazomethane) in hexane dropwise. Evolution of nitrogen gas will be observed.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to warm to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude N-Boc-2-methylpipecolinic acid methyl ester.

-

If necessary, purify the product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of N-Boc-2-methylpipecolinic acid methyl ester via the described two-step process. Please note that yields can vary based on the scale of the reaction and the purity of the starting materials.

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Boc Protection | 2-Methylpipecolinic Acid | (Boc)₂O, NaOH | THF/Water | 0 to RT | 12-16 | 85-95 |

| 2. Esterification | N-Boc-2-methylpipecolinic Acid | TMS-diazomethane | Diethyl ether/Methanol | 0 | 2-5 | >95 |

Alternative Esterification Methods

While TMS-diazomethane is a highly effective reagent, other methods can also be employed for the esterification of N-Boc-2-methylpipecolinic acid. The choice of method may depend on the availability of reagents and the specific requirements of the synthesis.

| Method | Reagents | Key Features | Potential Issues |

| Thionyl Chloride/Methanol | SOCl₂, Methanol | Inexpensive and common reagents. | Can cause deprotection of the Boc group due to the generation of HCl.[1][2] |

| Di-tert-butyl dicarbonate/DMAP | (Boc)₂O, DMAP | Mild conditions, compatible with Boc group.[3][4] | Requires removal of byproducts. |

| DCC/DMAP (Steglich Esterification) | DCC, DMAP | Mild conditions, suitable for acid-sensitive substrates.[5][6] | Dicyclohexylurea (DCU) byproduct can be difficult to remove completely. |

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow from starting materials to the final purified product.

Caption: Detailed workflow for the two-step synthesis.

This technical guide provides a solid foundation for the synthesis of N-Boc-2-methylpipecolinic acid methyl ester. Researchers and drug development professionals can utilize these protocols and data to facilitate their synthetic efforts in the pursuit of novel therapeutics.

References

- 1. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 6. Steglich Esterification [organic-chemistry.org]

An In-depth Technical Guide to the Preparation of Chiral 2-Methylpiperidine Building Blocks

For Researchers, Scientists, and Drug Development Professionals

The chiral 2-methylpiperidine scaffold is a privileged structural motif found in a vast array of natural products and active pharmaceutical ingredients (APIs).[1][2][3] Its defined three-dimensional structure is crucial for molecular recognition and biological activity, making the stereoselective synthesis of this building block a cornerstone of modern medicinal chemistry.[2][4] The ability to introduce and control the stereocenter at the C2 position is a significant challenge that has driven the development of numerous innovative synthetic strategies.

This technical guide provides a comprehensive overview of the core methodologies for preparing enantiomerically enriched 2-methylpiperidine derivatives. It details key synthetic strategies, presents comparative data in structured tables, and offers detailed experimental protocols for benchmark reactions.

Core Synthetic Strategies

The synthesis of chiral 2-methylpiperidine can be broadly categorized into several key approaches: Asymmetric Hydrogenation, Resolution of Racemates, Chiral Auxiliary-based methods, and Biocatalysis. The selection of a specific strategy depends on factors such as the desired scale, required enantiopurity, cost, and available starting materials.[5]

References

A Technical Guide to Substituted Piperidine Dicarboxylates: Synthesis, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted piperidine dicarboxylates represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. The rigid piperidine core, combined with the stereochemical diversity introduced by multiple substituents, allows for the fine-tuning of molecular properties to achieve high potency and selectivity for various biological targets. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and therapeutic applications of this important class of compounds, with a particular focus on their roles as N-methyl-D-aspartate (NMDA) receptor antagonists and anticancer agents.

Synthesis of Substituted Piperidine Dicarboxylates

The construction of the substituted piperidine ring with dicarboxylate functionalities can be achieved through several synthetic strategies. Key methods include multicomponent reactions, cycloadditions, and asymmetric synthesis to control stereochemistry.

Key Synthetic Methodologies

-

Dieckmann Condensation: This intramolecular cyclization of a diester is a classical and effective method for constructing the piperidone ring, a key intermediate that can be further elaborated to introduce desired substituents and functional groups. The reaction is typically base-catalyzed, with sodium hydride being a common choice.[1] The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield the corresponding 4-piperidone.[2][3]

-

[3+3] Annulation: This strategy involves the reaction of a 1,3-dianion equivalent with a 1,3-dielectrophile to form the six-membered piperidine ring in a convergent manner. This method offers a high degree of flexibility in the introduction of substituents.

-

Rhodium-Catalyzed Asymmetric Carbometalation: For the enantioselective synthesis of substituted piperidines, rhodium-catalyzed asymmetric carbometalation of dihydropyridines has emerged as a powerful tool. This method allows for the creation of chiral centers with high enantioselectivity.

Experimental Protocols

General Protocol for Dieckmann Condensation to Synthesize a Piperidone Intermediate

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (4 equivalents, potency adjusted for purity) in anhydrous benzene.

-

Reaction: Heat the suspension to reflux. Add the starting diester substrate dropwise to the refluxing mixture.

-

Monitoring: Monitor the reaction for the formation of a precipitate, which may hinder stirring. Continue refluxing until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and quench with a proton source, such as acetic acid.

-

Extraction: Perform an aqueous work-up to remove salts and the evolved alcohol. Extract the aqueous layer with a suitable organic solvent.

-

Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by chromatography to obtain the desired piperidone.[1]

General Protocol for MTT Assay to Determine IC50 of Anticancer Compounds

-

Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.[4]

-

MTT Addition: Add MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[4]

-

Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][5]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[5]

General Protocol for Patch-Clamp Electrophysiology for NMDA Receptor Antagonist Screening

-

Cell Preparation: Use primary neuronal cultures or heterologous expression systems (e.g., HEK293 cells) expressing the desired NMDA receptor subunits.

-

Whole-Cell Configuration: Approach a selected cell with a patch pipette containing the internal solution and establish a high-resistance seal (GΩ seal). Rupture the cell membrane to achieve the whole-cell configuration.[6][7]

-

Data Acquisition: Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.[6]

-

Agonist Application: Apply a solution containing NMDA and glycine to evoke an inward NMDA receptor-mediated current.

-

Antagonist Application: Once a stable baseline current is achieved, co-apply the agonist solution with increasing concentrations of the test compound.

-

IC50 Determination: Record the inhibition of the agonist-evoked current at each antagonist concentration. Plot the percentage of current inhibition as a function of the antagonist concentration and fit the data to a logistic function to determine the IC50 value.[6]

Pharmacological Applications

Substituted piperidine dicarboxylates have shown significant promise in several therapeutic areas, primarily due to their ability to interact with key biological targets with high specificity.

NMDA Receptor Antagonism

Overactivation of NMDA receptors is implicated in a variety of neurological and neurodegenerative disorders. Substituted piperidine dicarboxylates have been extensively explored as NMDA receptor antagonists.

-

Mechanism of Action: These compounds can act as competitive antagonists, binding to the glutamate or glycine binding site on the NMDA receptor, or as non-competitive channel blockers. The specific substitution pattern on the piperidine ring dictates the potency and selectivity for different NMDA receptor subunits (e.g., NR2A, NR2B).

-

Therapeutic Potential: Their ability to modulate NMDA receptor activity makes them potential therapeutic agents for conditions such as epilepsy, Alzheimer's disease, and neuropathic pain.[8][9]

Caption: NMDA Receptor Antagonism by Substituted Piperidine Dicarboxylates.

Anticancer Activity

The piperidine scaffold is a common feature in many approved anticancer drugs. Substituted piperidine dicarboxylates have also demonstrated potent cytotoxic activity against various cancer cell lines.

-

Mechanism of Action: The precise mechanisms of action can vary depending on the substitution pattern. Some derivatives may induce apoptosis, inhibit cell cycle progression, or interfere with specific signaling pathways crucial for cancer cell survival and proliferation.

-

Therapeutic Potential: The ability to induce cancer cell death makes these compounds promising leads for the development of novel chemotherapeutic agents.

Caption: Workflow for Determining Anticancer Activity using MTT Assay.

Quantitative Data Summary

The following tables summarize the biological activity of representative substituted piperidine dicarboxylates.

Table 1: NMDA Receptor Antagonist Activity

| Compound | Target | Assay | IC50 (nM) | Reference |

| cis-4-(phosphonomethyl)piperidine-2-carboxylic acid | NMDA Receptor | [3H]CPP Binding | 95 | [8] |

| cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid | NMDA Receptor | [3H]CPP Binding | 120 | [8] |

| LY233053 | NMDA Receptor | [3H]CGS 19755 Binding | 107 ± 7 | [9] |

| LY235723 ((-)-isomer of LY233053) | NMDA Receptor | [3H]CGS 19755 Binding | 67 ± 6 | [10] |

Table 2: Anticancer Activity (Cytotoxicity)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 5 | C6 | Glioma | 4.33 ± 1.04 | [11] |

| Compound 5 | A549 | Lung Adenocarcinoma | 10.67 ± 1.53 | [11] |

| Piperidine Derivative 16 | 786-0 | Renal Cancer | 0.4 µg/mL | [12] |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | A549 | Lung Cancer | 32.43 | [13] |

Conclusion

Substituted piperidine dicarboxylates are a versatile and valuable class of compounds in drug discovery. Their synthetic accessibility and the ability to readily modify their structure allow for the optimization of their pharmacological profiles. The potent NMDA receptor antagonist and anticancer activities highlighted in this guide underscore their therapeutic potential. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of novel and effective therapies for a range of diseases.

References

- 1. reddit.com [reddit.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. scribd.com [scribd.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nwmedj.org [nwmedj.org]

Methodological & Application

Application Notes: Use of N-Boc-2-Methyl-2-Pipecolic Acid Methyl Ester in Peptide Synthesis

Introduction

1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate, more systematically named N-Boc-2-methyl-pipecolic acid methyl ester, is a valuable unnatural amino acid derivative for incorporation into peptides. As a pipecolic acid derivative, it possesses a six-membered ring structure that imparts significant conformational constraints on the peptide backbone.[1][2] The additional α-methyl group further restricts the phi (Φ) and psi (Ψ) dihedral angles, making it a powerful tool for stabilizing specific secondary structures such as turns and helices.[3] This steric hindrance can also confer resistance to enzymatic degradation, enhancing the in vivo stability and bioavailability of the resulting peptides.[4] These characteristics make it a desirable building block for the design of peptidomimetics and peptide-based therapeutics.

The incorporation of such α,α-disubstituted and N-methylated amino acids into a growing peptide chain presents synthetic challenges, primarily due to steric hindrance which can impede coupling reactions.[5] Therefore, specialized protocols are required to achieve efficient synthesis. This document provides an overview of the applications and detailed protocols for the use of N-Boc-2-methyl-pipecolic acid methyl ester in solid-phase peptide synthesis (SPPS).

Key Applications

-

Induction of Specific Secondary Structures: The rigid piperidine ring and the α-methyl group force the peptide backbone into well-defined conformations, which is crucial for mimicking the structure of bioactive peptides.

-

Enhanced Proteolytic Stability: The steric bulk of the residue can shield adjacent peptide bonds from cleavage by proteases, leading to a longer biological half-life.[4]

-

Development of Peptidomimetics: This building block is used in the creation of novel peptide analogs with improved potency, selectivity, and pharmacokinetic properties.[6]

Quantitative Data Summary

The efficiency of incorporating sterically hindered amino acids like N-Boc-2-methyl-pipecolic acid methyl ester is highly dependent on the coupling reagents and reaction conditions. Below is a summary of typical coupling efficiencies for challenging couplings, such as those involving N-methylated or other sterically hindered residues.

| Coupling Reagent | Equivalents (Reagent) | Equivalents (Base) | Base | Typical Coupling Time | Typical Yield | Reference |

| HATU | 3.8 - 4.0 | 8.0 | DIEA or NMM | 4 - 12 hours | >95% | [4][5][7] |

| PyBOP/HOAt | 2.0 | 6.0 | DIEA | 1 - 2 hours | >90% | [4] |

| PyBrOP | 2.0 | 6.0 | DIEA | 1 - 2 hours | >90% | [4] |

| Fmoc-Cl (in situ) | N/A | N/A | N/A | 1 - 2 hours | High | [4] |

Yields are qualitative and can vary based on the specific peptide sequence and reaction scale.

Experimental Protocols

Protocol 1: Incorporation of N-Boc-2-methyl-pipecolic acid methyl ester via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of the title compound onto a resin-bound peptide with a free N-terminal amine using the Boc/Bzl protection strategy.

Materials:

-

Peptide-resin with a free N-terminus

-

N-Boc-2-methyl-pipecolic acid methyl ester

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine (20% in DMF) for Fmoc-SPPS, or Trifluoroacetic acid (TFA) in DCM for Boc-SPPS

-

Reaction vessel for manual SPPS

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.[5]

-

N-terminal Deprotection:

-

For a preceding Fmoc-protected amino acid, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to ensure complete Fmoc group removal.[7]

-

For a preceding Boc-protected amino acid, treat with 50% TFA in DCM for 30 minutes.

-

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) and then DMF (3 x 1 min) to remove all traces of the deprotection solution and byproducts.

-

Activation of the Amino Acid:

-

In a separate vial, dissolve 4 equivalents of N-Boc-2-methyl-pipecolic acid methyl ester and 3.8 equivalents of HATU in DMF.

-

Add 8 equivalents of DIEA to the solution.

-

Allow the mixture to pre-activate for 5-10 minutes at room temperature.[5]

-

-

Coupling Reaction:

-

Monitoring the Coupling: Perform a qualitative test (e.g., bromophenol blue test for N-methylated residues) to check for reaction completion.[4] If the test is positive (indicating incomplete coupling), a second coupling may be required.

-

Washing: After complete coupling, drain the reaction mixture and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the Boc and other acid-labile side-chain protecting groups.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Cold diethyl ether

-

Centrifuge tubes

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of TFA/TIS/Water (95:2.5:2.5 v/v/v).

-

Cleavage Reaction:

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).[5]

-

-

Peptide Isolation and Purification:

-

Centrifuge the mixture to pellet the crude peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizations

Caption: Workflow for incorporating a sterically hindered amino acid.

Caption: Deprotection and cleavage logical flow.

References